molecular formula C20H20N2O4 B3921822 N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide

N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide

Cat. No. B3921822
M. Wt: 352.4 g/mol
InChI Key: KLWWASWGFYIIME-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide, also known as HNK, is a synthetic compound that has been widely studied for its potential therapeutic applications. HNK is a bicyclic amide that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide is not fully understood, but studies have suggested that it may act through a variety of pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound may also activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are thought to contribute to disease progression.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. This compound has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study than natural compounds, which may be difficult to isolate and purify. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Researchers may also investigate the mechanism of action of this compound in more detail, in order to better understand how it exerts its effects. In addition, researchers may explore the potential use of this compound as a tool for studying the role of topoisomerase II and other enzymes involved in DNA replication and repair.

Scientific Research Applications

N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-17-11-13(22(25)26)9-10-16(17)21-20(24)19-14-7-4-8-15(19)18(14)12-5-2-1-3-6-12/h1-3,5-6,9-11,14-15,18-19,23H,4,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWWASWGFYIIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1)C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide
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N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide
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N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide
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N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide
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N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide
Reactant of Route 6
N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide

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